molecular formula C10H9NO3S B8272260 Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Cat. No.: B8272260
M. Wt: 223.25 g/mol
InChI Key: NOSIYYMXXUYWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-Furyl)thiazole-4-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylcarboxylic acid with thioamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

  • Ethyl 2-furoate
  • Furfuryl alcohol
  • 2,5-Furandicarboxylic acid
  • 2,5-Dimethylfuran

Comparison: Ethyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemistry and biology. For instance, while Ethyl 2-furoate is primarily used in flavoring and fragrance industries, this compound has potential pharmaceutical applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3

InChI Key

NOSIYYMXXUYWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-furan-thiocarboxamide (1.63 g) dissolved in dry ethanol (65 ml) with heating was added ethyl bromopyruvate (1.97 ml) and the mixture was refluxed for 30 minutes. Then the solvent was removed from the reaction mixture, and the residue was treated with water, neutralized with 4% aqueous sodium carbonate and extracted three times with ethyl acetate. The organic layer was washed with saturated aqueous NaCl, dried (anhydrous Na2SO4) and concentrated to give yellowish crystals of ethyl 2-(2-furyl)-4-thiazolecarboxylate (3.12 g).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step Two

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